molecular formula C17H13NOS B5631851 N-2-biphenylyl-2-thiophenecarboxamide

N-2-biphenylyl-2-thiophenecarboxamide

Cat. No.: B5631851
M. Wt: 279.4 g/mol
InChI Key: KULQTJVFOBIWAQ-UHFFFAOYSA-N
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Description

N-2-Biphenylyl-2-thiophenecarboxamide is a carboxamide derivative featuring a thiophene ring linked to a biphenyl moiety via an amide bond.

Properties

IUPAC Name

N-(2-phenylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-17(16-11-6-12-20-16)18-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULQTJVFOBIWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)

Synthesis : Synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals (m.p. 397 K) .
Structural Features :

  • Two molecules (A and B) per asymmetric unit.
  • Dihedral angles between benzene and thiophene rings: 13.53° (A) and 8.50° (B) .
  • Comparable to N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (9.71° dihedral angle) but with distinct C–S bond lengths due to thiophene vs. furan substitution .
    Interactions :
  • Weak C–H⋯O/S interactions stabilize crystal packing, forming S(6) ring motifs .

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

Comparison :

  • Smaller dihedral angle (9.71° ) between aromatic rings vs. Compound I.
  • Furyl C–O bonds differ from thiophene C–S bonds, altering electronic properties and intermolecular interactions .

N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide

Structural Highlights :

  • Pyridinylmethyl substituent introduces nitrogen-based hydrogen-bond acceptors.
  • Crystal packing influenced by N–H⋯O and C–H⋯π interactions, contrasting with nitro-group-dominated interactions in Compound I .

N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide (CAS 332382-21-5)

Key Differences :

  • Incorporates a dichlorobenzo[b]thiophene core and biphenyl group.
  • Increased steric bulk and electron-withdrawing Cl atoms likely enhance thermal stability and alter solubility compared to non-halogenated analogs .

N-(2-Phenoxyphenyl)-2-thiophenecarboxamide (CAS 547698-53-3)

Structural Variation :

  • Phenoxyphenyl group replaces biphenylyl/nitrophenyl substituents.

Research Implications

  • Steric and Conformational Factors : Biphenylyl and dichlorobenzo[b]thiophene derivatives exhibit greater steric hindrance, influencing binding interactions in medicinal chemistry applications .
  • Crystallographic Trends : Thiophene-based carboxamides consistently show weaker hydrogen-bonding networks compared to furan analogs, impacting crystal engineering strategies .

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